p,p'-Methoxychlor olefin

Endocrine Disruption Estrogen Receptor Metabolism

For researchers investigating methoxychlor's endocrine-disrupting pathway, MDDE is the critical proestrogen metabolite. Unlike the parent compound, MDDE requires further hydroxylation to form potent estrogens (mono-OH-/bis-OH-MDDE) shown to be more estrogenic than methoxychlor's metabolites. Essential for accurate pathway modeling, in vitro P450 assays, CSIA tracking, and multi-residue method validation.

Molecular Formula C16H14Cl2O2
Molecular Weight 309.2 g/mol
CAS No. 2132-70-9
Cat. No. B164997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep,p'-Methoxychlor olefin
CAS2132-70-9
SynonymsMetabolite of methoxychlor
Molecular FormulaC16H14Cl2O2
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H14Cl2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
InChIKeyYCRYSVKEWAWTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p,p'-Methoxychlor olefin (CAS 2132-70-9): An Essential Proestrogenic Metabolite for Endocrine Disruption and Environmental Fate Research


p,p'-Methoxychlor olefin (MDDE) is the primary olefinic degradation metabolite of the organochlorine pesticide methoxychlor [1]. It is characterized by the molecular formula C16H14Cl2O2 and a molecular weight of 309.2 g/mol [2]. As a proestrogen, MDDE requires metabolic activation, primarily via cytochrome P450 enzymes, to exert estrogenic activity [3].

Why Generic Substitution of p,p'-Methoxychlor olefin (MDDE) is Ineffective in Endocrine Disruption Studies


Substituting p,p'-Methoxychlor olefin (MDDE) with the parent compound methoxychlor or other metabolites is not scientifically valid due to their fundamentally different roles in the estrogenic pathway. Methoxychlor is a proestrogen that requires in vivo metabolism to become active [1]. In contrast, MDDE is a key intermediate metabolite that is itself a proestrogen, requiring further hydroxylation to form the potent active estrogens mono-OH-MDDE and bis-OH-MDDE [2]. Crucially, the hydroxylated metabolites of MDDE have been shown to be more potent estrogens than the corresponding metabolites of methoxychlor [3], meaning studies using methoxychlor alone cannot accurately model the full endocrine-disrupting potential of its degradation pathway. The following evidence provides quantifiable, comparator-based differentiation for the use of MDDE.

Quantitative Evidence Guide for p,p'-Methoxychlor olefin: Key Differentiators vs. Methoxychlor and Other Metabolites


Superior Estrogenic Potency of MDDE's Hydroxylated Metabolite

The hydroxylated metabolites of MDDE exhibit significantly greater estrogenic activity than the corresponding hydroxylated metabolites of methoxychlor [1]. This is a critical distinction for researchers modeling the endocrine-disrupting potential of methoxychlor degradation. The active estrogenic metabolite, bis-OH-MDDE, is quantitatively more potent than bis-OH-methoxychlor in both in vitro and in vivo assays [2].

Endocrine Disruption Estrogen Receptor Metabolism

Estrogenic Potency Hierarchy Among Metabolites

The estrogenic metabolites derived from MDDE demonstrate a distinct and quantifiable order of potency that is crucial for understanding the overall toxicological profile of methoxychlor contamination [1]. This hierarchy shows that the MDDE-derived metabolites are the most potent estrogens in the entire methoxychlor metabolic pathway [2].

Endocrine Disruption Estrogen Receptor Metabolism

High Analytical Precision for Isotope Analysis in Environmental Tracing

p,p'-Methoxychlor olefin can be accurately analyzed alongside methoxychlor using Compound-Specific Isotope Analysis (CSIA), a critical tool for environmental fate and source tracking studies [1]. A 2024 study established validated methods for dual carbon and chlorine CSIA for both compounds, achieving high precision [2].

Environmental Fate CSIA Isotope Analysis

High and Consistent Extraction Recovery from Environmental Matrices

The extraction recovery of MDDE from environmental samples is quantitatively comparable to that of methoxychlor using validated techniques, ensuring reliable quantification [1]. For instance, using Solid-Phase Extraction (SPE) from water, the recovery of MDDE was 91 ± 27%, compared to 107 ± 27% for methoxychlor [2].

Analytical Chemistry Sample Preparation Environmental Monitoring

Optimal Research and Industrial Applications for p,p'-Methoxychlor olefin


Endocrine Disruption Mechanism and Potency Studies

Use as a key proestrogen to investigate the metabolic activation pathways of methoxychlor and to compare the relative estrogenic potency of its downstream metabolites. Studies require the use of MDDE to demonstrate the superior estrogenic activity of its hydroxylated derivatives compared to those of methoxychlor [1].

Environmental Fate and Transport Tracing using CSIA

Employ as a target analyte alongside methoxychlor in Compound-Specific Isotope Analysis (CSIA) studies to track the sources, degradation, and transport of methoxychlor contamination in soil and groundwater. Validated methods provide high precision for both carbon and chlorine isotope analysis [2].

Analytical Method Development and Validation

Utilize as a reference standard for developing and validating multi-residue analytical methods (e.g., SPE-LC-MS/MS, CSIA-GC-IRMS) for the simultaneous detection and quantification of methoxychlor and its metabolites in complex environmental matrices like water and soil [3].

In Vitro Metabolism and Toxicology Screening

Use as a substrate in in vitro assays with hepatic microsomes or recombinant cytochrome P450 enzymes to study the formation of active estrogenic metabolites (mono-OH-MDDE, bis-OH-MDDE) and to screen for metabolic interactions or inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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